molecular formula C8H6BrClO2S B6354947 2-Bromo-6-chloro-3-(methylthio)benzoic acid CAS No. 1823052-34-1

2-Bromo-6-chloro-3-(methylthio)benzoic acid

Cat. No.: B6354947
CAS No.: 1823052-34-1
M. Wt: 281.55 g/mol
InChI Key: IGRLMWLUHCUKPS-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-3-(methylthio)benzoic acid is an organic compound with the molecular formula C8H6BrClO2S and a molecular weight of 281.56 g/mol . This compound is characterized by the presence of bromine, chlorine, and a methylthio group attached to a benzoic acid core. It is commonly used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-chloro-3-(methylthio)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-6-chloro-3-(methylthio)benzoic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • 5-Bromo-2-(methylthio)benzoic acid
  • 3-Bromo-2-methylbenzoic acid
  • 2-Chloro-6-methylthio-benzoic acid

Comparison: 2-Bromo-6-chloro-3-(methylthio)benzoic acid is unique due to the presence of both bromine and chlorine atoms, along with a methylthio group. This combination of functional groups provides distinct reactivity and properties compared to similar compounds. For instance, the presence of both halogens can influence the compound’s reactivity in substitution and coupling reactions .

Properties

IUPAC Name

2-bromo-6-chloro-3-methylsulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2S/c1-13-5-3-2-4(10)6(7(5)9)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRLMWLUHCUKPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=C(C=C1)Cl)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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